molecular formula C11H15N3O B15301666 4-Ethyl-3-(2-(furan-2-yl)ethyl)-1h-pyrazol-5-amine

4-Ethyl-3-(2-(furan-2-yl)ethyl)-1h-pyrazol-5-amine

Cat. No.: B15301666
M. Wt: 205.26 g/mol
InChI Key: RCQFUHSMHUWXBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-3-(2-(furan-2-yl)ethyl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group, a furan ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-(2-(furan-2-yl)ethyl)-1H-pyrazol-5-amine typically involves multistep reactions starting from readily available precursors One common method involves the condensation of furan-2-carboxaldehyde with ethyl hydrazine to form an intermediate, which is then cyclized to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to accelerate the reaction between furan-2-carboxaldehyde, ethyl hydrazine, and other reagents in the presence of a suitable catalyst .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-(2-(furan-2-yl)ethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: N-alkyl or N-acyl pyrazole derivatives.

Scientific Research Applications

4-Ethyl-3-(2-(furan-2-yl)ethyl)-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-3-(2-(furan-2-yl)ethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-3-(2-(furan-2-yl)ethyl)-1H-pyrazole
  • 3-(2-(Furan-2-yl)ethyl)-1H-pyrazol-5-amine
  • 4-Ethyl-1H-pyrazol-5-amine

Uniqueness

4-Ethyl-3-(2-(furan-2-yl)ethyl)-1H-pyrazol-5-amine is unique due to the presence of both the furan and pyrazole rings, which confer distinct electronic and steric properties. This combination enhances its potential for diverse chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

4-ethyl-5-[2-(furan-2-yl)ethyl]-1H-pyrazol-3-amine

InChI

InChI=1S/C11H15N3O/c1-2-9-10(13-14-11(9)12)6-5-8-4-3-7-15-8/h3-4,7H,2,5-6H2,1H3,(H3,12,13,14)

InChI Key

RCQFUHSMHUWXBP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN=C1N)CCC2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.